5,6-Dibromopyridin-3-amine

Description

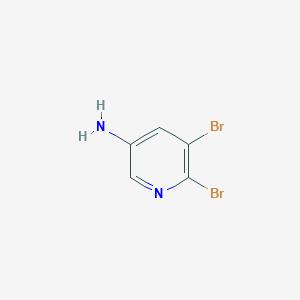

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAJNKAJCAUMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660576 | |

| Record name | 5,6-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-19-6 | |

| Record name | 5,6-Dibromo-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53242-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Brominated Pyridines via the Sandmeyer Reaction of 2-Amino-5-bromopyridine

Abstract

Substituted pyridines are cornerstone scaffolds in modern chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals. Among these, brominated pyridines are exceptionally valuable as versatile intermediates, enabling complex molecule construction through cross-coupling and substitution reactions. This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2,5-dibromopyridine, a key synthetic building block, starting from 2-amino-5-bromopyridine. The core of this transformation is the Sandmeyer reaction, a classic yet powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate. This document details the underlying reaction mechanism, explains the causality behind critical process parameters, provides a robust, step-by-step experimental protocol, and addresses potential challenges and safety considerations. We also clarify a common point of confusion regarding the synthesis of regioisomers such as 5,6-dibromopyridin-3-amine, explaining the strategic synthetic planning required for such targets.

Introduction to Bromopyridine Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, present in a vast array of FDA-approved drugs. The introduction of bromine atoms onto this scaffold significantly enhances its synthetic utility. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution and, more importantly, acts as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the precise and efficient introduction of carbon-carbon and carbon-heteroatom bonds, facilitating the rapid assembly of complex molecular architectures. Consequently, the development of reliable and scalable methods for producing bromopyridine intermediates is of paramount importance to the drug development pipeline.

Strategic Analysis of the Synthetic Pathway

The Target Compound: 2,5-Dibromopyridine

2,5-Dibromopyridine is a highly valuable intermediate used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its two bromine atoms have differential reactivity, allowing for selective and sequential functionalization to build highly substituted pyridine derivatives.

The Starting Material: 2-Amino-5-bromopyridine

The starting material, 2-amino-5-bromopyridine, is a commercially available and relatively inexpensive compound. It is typically synthesized via the electrophilic bromination of 2-aminopyridine.[2][3] The amino group at the 2-position is a strong activating group, directing bromination primarily to the 5-position. However, careful control of reaction conditions is necessary to minimize the formation of the 2-amino-3,5-dibromopyridine byproduct.[1][2]

Clarification on the Synthesis of this compound

It is crucial to note that a direct, one-step conversion of 2-amino-5-bromopyridine to this compound is not chemically feasible. This is due to two fundamental structural differences:

-

Position of the Amino Group: The starting material has an amine at the C2 position, while the target has it at the C3 position. Migrating an amino group across the pyridine ring would require a complex, multi-step sequence of reactions.

-

Substitution Pattern: The target molecule requires the introduction of a new bromine atom at the C6 position.

Synthesizing this compound would necessitate a completely different synthetic strategy, likely starting from a 3-aminopyridine derivative. This guide will therefore focus on a validated and highly useful transformation of 2-amino-5-bromopyridine: its conversion to 2,5-dibromopyridine.

The Core Transformation: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halide (Cl, Br), cyanide, or hydroxyl group.[4] The reaction proceeds in two distinct stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the resulting diazonium group.[5]

Mechanism and Principles

-

Diazotization: The process begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr). The primary amine of 2-amino-5-bromopyridine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under the acidic conditions to yield a stable aryldiazonium salt.[6] This step is highly temperature-sensitive; diazonium salts are generally unstable and can decompose violently at elevated temperatures. Therefore, the reaction is almost always conducted at 0–5 °C.[7]

-

Copper-Catalyzed Bromination: The Sandmeyer reaction itself is an example of a radical-nucleophilic aromatic substitution (SRNAr).[4] The transformation is initiated by a single-electron transfer from the copper(I) bromide catalyst to the diazonium salt. This reduces the diazonium species, which then rapidly decomposes, releasing nitrogen gas (a strong thermodynamic driving force) and forming an aryl radical. The aryl radical then abstracts a bromine atom from the now copper(II) bromide species, yielding the final 2,5-dibromopyridine product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.[4][8]

Causality of Experimental Choices

-

Strong Acid (HBr): Hydrobromic acid serves a dual purpose. It reacts with sodium nitrite to generate the necessary nitrous acid for diazotization and provides the bromide ions required for the final substitution step.[9]

-

Sodium Nitrite: This is the standard, cost-effective source of the nitrosonium ion for diazotization. It is typically added as an aqueous solution slowly to control the exothermic reaction.[7]

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryldiazonium salts are prone to decomposition, especially to form unwanted phenol byproducts by reaction with water. Maintaining a low temperature ensures the diazonium salt intermediate is formed and persists long enough to be consumed in the subsequent substitution step.[7]

-

Copper(I) Bromide (CuBr): While other copper salts can be used, CuBr is the specific catalyst for bromination. It facilitates the crucial single-electron transfer that initiates the radical mechanism, making the reaction far more efficient than uncatalyzed variants.[4][8]

Detailed Experimental Protocol: Synthesis of 2,5-Dibromopyridine

This protocol is adapted from established literature procedures and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equiv. |

| 2-Amino-5-bromopyridine | 173.01 | 13.0 g | 0.075 | 1.0 |

| Hydrobromic Acid (47% aq.) | 80.91 | 37 L | ~0.33 | ~4.4 |

| Liquid Bromine | 159.81 | 11 L | ~0.21 | ~2.8 |

| Sodium Nitrite (NaNO₂) | 69.00 | 16.1 g | 0.233 | 3.1 |

| Sodium Hydroxide (NaOH) | 40.00 | 28.0 g | 0.700 | 9.3 |

| Water (H₂O) | 18.02 | As needed | - | - |

| Diethyl Ether (Et₂O) | 74.12 | As needed | - | - |

| Heptane | 100.21 | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-5-bromopyridine (13.0 g). Cool the flask in an ice/salt bath to below 10 °C.

-

Acid Addition: Slowly add 47% aqueous hydrobromic acid (37 L) to the flask while maintaining the temperature below 10 °C. A thick slurry will form.

-

Bromine Addition: Carefully add liquid bromine (11 L) to the mixture. The temperature should be rigorously maintained below 10 °C.

-

Diazotization: Prepare a solution of sodium nitrite (16.1 kg) in water (19 L). Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during this addition.

-

Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up (Quenching): Prepare a solution of sodium hydroxide (28.0 g) in water (30 L) and cool it in an ice bath. Slowly and carefully add the reaction mixture to the cold NaOH solution to neutralize the excess acid. The temperature should be controlled to stay below 20-25 °C during this quench.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract with diethyl ether (3 x 40 L).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Suspend the crude residue in heptane (10 L) and stir. Collect the solid product by filtration and wash with a small amount of cold heptane. Dry the solid under vacuum to yield 2,5-dibromopyridine.

Data Presentation and Workflow Visualization

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of 2,5-dibromopyridine.

Safety, Troubleshooting, and Process Optimization

-

Safety Precautions:

-

Diazonium Salts: These intermediates are potentially explosive when isolated and dry. The protocol is designed to keep them in a cold aqueous solution at all times. Never allow the reaction temperature to exceed the recommended limits.

-

Hydrobromic Acid & Bromine: Both are highly corrosive and toxic. Handle only in a certified chemical fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles.

-

Quenching: The neutralization of strong acid is highly exothermic. Perform the quench slowly and with external cooling to prevent boiling and splashing.

-

-

Troubleshooting:

-

Low Yield: This can result from premature decomposition of the diazonium salt. Ensure the temperature is strictly maintained at 0–5 °C during diazotization. Incomplete reaction can also be a cause; allow for sufficient stirring time.

-

Phenol Byproduct Formation: If the temperature rises, the diazonium salt can react with water to form 2-bromo-5-hydroxypyridine. This impurity can be difficult to remove.

-

Dark-Colored Product: The reaction can produce colored impurities. Purification by recrystallization or a silica gel plug may be necessary if the heptane slurry is insufficient.

-

-

Process Optimization:

-

Alternative Diazotizing Agents: For some substrates, organic nitrites like isoamyl nitrite can be used in organic solvents, which can sometimes provide cleaner reactions, though they are more expensive.[7]

-

Catalyst Variants: While Cu(I)Br is standard, some modern protocols employ mixed Cu(I)/Cu(II) systems or use ligands to improve catalyst turnover and efficiency.[8]

-

Conclusion

The conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine via the Sandmeyer reaction is a robust and scalable process that provides access to a key intermediate for pharmaceutical and agrochemical research. By understanding the underlying mechanism and paying close attention to critical process parameters, particularly temperature control, researchers can reliably execute this transformation with high yield and purity. This guide provides the necessary technical detail and theoretical background to empower scientists to successfully employ this valuable synthetic tool.

References

- 1. heteroletters.org [heteroletters.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ijssst.info [ijssst.info]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. patents.justia.com [patents.justia.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5,6-Dibromopyridin-3-amine

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 5,6-Dibromopyridin-3-amine. As a niche research chemical, publicly available experimental spectra are limited. Therefore, this guide combines predicted data with foundational spectroscopic principles to serve as a robust reference for researchers. The methodologies and interpretations herein are designed to empower scientists in confirming the structure and purity of this compound, a critical step in any synthetic or drug development workflow.

Introduction: The Scientific Imperative for Spectroscopic Analysis

This compound is a halogenated aminopyridine, a class of compounds of significant interest in medicinal chemistry and materials science. The pyridine scaffold is a "privileged structure," frequently found in FDA-approved drugs, while the dibromo-substitution offers unique electronic properties and synthetic handles for further functionalization.

Accurate structural confirmation and purity assessment are non-negotiable in scientific research, particularly in drug development where molecular identity directly impacts biological activity and safety. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, offering a reliable benchmark for its characterization.

Molecular Structure and Predicted Spectroscopic Profile

The structure of this compound features a pyridine ring with two bromine atoms at positions 5 and 6, and an amine group at position 3. This specific arrangement dictates a unique electronic environment for each atom, which in turn gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals for the aromatic protons and a broad signal for the amine protons. The electron-withdrawing bromine atoms and the electron-donating amine group will influence the chemical shifts of the pyridine ring protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Doublet | 1H | H-2 |

| ~7.0 - 7.4 | Doublet | 1H | H-4 |

| ~4.0 - 5.5 | Broad Singlet | 2H | -NH₂ |

Causality Behind Predictions: The proton at the C-2 position is adjacent to the nitrogen atom, which is deshielding, thus it is expected to appear at a higher chemical shift (downfield). The proton at the C-4 position is further from the nitrogen and influenced by the electron-donating amine group, leading to a lower chemical shift (upfield) relative to H-2. The amine protons are exchangeable and often appear as a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, five distinct carbon signals are expected.

| Predicted Chemical Shift (ppm) | Assignment |

| ~145 - 150 | C-6 |

| ~140 - 145 | C-2 |

| ~135 - 140 | C-3 |

| ~120 - 125 | C-4 |

| ~110 - 115 | C-5 |

Causality Behind Predictions: The carbons directly attached to the electronegative bromine atoms (C-5 and C-6) and the nitrogen atom (C-2 and C-6) are expected to be significantly deshielded and appear at higher chemical shifts. The carbon bearing the amine group (C-3) will also be downfield. The C-4 carbon is expected to be the most shielded of the aromatic carbons.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra for a small organic molecule like this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[2]

-

If the sample contains any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[1][3][4]

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's autosampler or manual probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions

The IR spectrum of this compound will show characteristic bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, and the C-C and C-N stretching vibrations of the pyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3300 | Medium, two bands | N-H Asymmetric & Symmetric Stretch |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 1650 - 1580 | Strong | N-H Scissoring (Bending) |

| 1600 - 1450 | Strong to Medium | C=C and C=N Ring Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretching |

| 900 - 650 | Strong, broad | N-H Wagging |

| ~700 - 500 | Medium | C-Br Stretch |

Causality Behind Predictions: Primary amines typically show two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[5][6] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹.[7] The bending vibrations of the N-H bond and the stretching of the C-N bond are also characteristic of aromatic amines.[5][6]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.

-

Add approximately 1-2 mg of the this compound sample to the mortar and grind it into a very fine powder.[8]

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[8]

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum Data

The most critical information from the mass spectrum is the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion.

| m/z | Isotope Composition | Predicted Relative Abundance | Assignment |

| ~250.88 | C₅H₅⁷⁹Br₂N₂ | ~50% | [M]⁺ |

| ~252.88 | C₅H₅⁷⁹Br⁸¹BrN₂ | ~100% | [M+2]⁺ |

| ~254.88 | C₅H₅⁸¹Br₂N₂ | ~50% | [M+4]⁺ |

Causality Behind Predictions: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[10] A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion at M, M+2, and M+4, with relative intensities of approximately 1:2:1.[10][11]

Fragmentation: Electron ionization (EI) is a "hard" ionization technique that can cause fragmentation of the molecular ion.[12][13] Expected fragmentation pathways for this compound could include the loss of a bromine atom ([M-Br]⁺) or the loss of HCN from the pyridine ring.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a standard method for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected into the GC.

-

-

Ionization:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[14] This causes an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded.

-

The resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

-

Caption: A generalized workflow for the spectroscopic characterization of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. sites.bu.edu [sites.bu.edu]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 9. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron ionization - Wikipedia [en.wikipedia.org]

- 14. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Solubility of 5,6-Dibromopyridin-3-amine in Common Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success. It directly influences bioavailability, formulation strategies, and the overall feasibility of a compound's progression through the development pipeline. This guide provides a comprehensive technical overview of the solubility of 5,6-Dibromopyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry, across a range of common organic solvents. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this molecule. We will delve into the theoretical underpinnings of its solubility, present qualitative and estimated quantitative data, and provide a detailed experimental protocol for in-house solubility determination.

Molecular Profile of this compound

A thorough understanding of a molecule's structure and inherent properties is the first step in predicting its solubility behavior.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₄Br₂N₂

-

Molecular Weight: 251.91 g/mol

-

Canonical SMILES: C1=C(C(=C(N=C1)Br)Br)N

The structure reveals a pyridine ring, a heterocyclic aromatic system, substituted with two bromine atoms and an amino group. The pyridine nitrogen and the amino group can act as hydrogen bond acceptors, while the amino group can also serve as a hydrogen bond donor. These features, in conjunction with the electron-withdrawing nature of the bromine atoms and the aromatic ring, create a molecule with a specific polarity profile that governs its interactions with various solvents.

Physicochemical Properties (Predicted):

To quantitatively approximate the molecule's characteristics, computational models are employed. These predictions offer valuable insights for initial solvent selection.

| Property | Predicted Value | Significance in Solubility |

| LogP | 1.9 | Indicates moderate lipophilicity, suggesting a balance in solubility between polar and non-polar solvents. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Suggests the molecule has polar characteristics that will favor interactions with polar solvents. |

| Hydrogen Bond Donors | 1 | The amino group can donate a hydrogen bond, promoting solubility in protic solvents. |

| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the amino nitrogen can accept hydrogen bonds, enhancing solubility in protic solvents. |

Understanding the Principles of Solubility: "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by the interplay of the following forces:

-

Hydrogen Bonding: The presence of both hydrogen bond donors and acceptors in this compound makes it amenable to dissolving in solvents that can also participate in hydrogen bonding, such as alcohols (protic solvents).

-

Dipole-Dipole Interactions: As a polar molecule, it will have favorable interactions with other polar molecules. Polar aprotic solvents, such as acetone and ethyl acetate, will engage in these types of interactions.

-

Van der Waals Forces (Dispersion Forces): These are weaker forces that are present in all molecules. The aromatic ring and bromine atoms contribute to the molecule's ability to interact via these forces, allowing for some solubility in less polar solvents like toluene.

Solubility Profile of this compound: A Qualitative and Estimated Quantitative Overview

While precise, experimentally determined quantitative solubility data for this compound is not extensively available in public literature, a qualitative and estimated profile can be constructed based on the solubility of structurally similar compounds and computational predictions.

Qualitative Solubility:

Based on available information for isomeric and related compounds, the following qualitative solubility profile can be inferred:

-

Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Sparingly soluble to soluble in: Alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane and chloroform.[2]

-

Slightly soluble to insoluble in: Nonpolar solvents such as toluene, and especially in aliphatic hydrocarbons like hexane.

Estimated Quantitative Solubility Table:

The following table presents estimated solubility values derived from quantitative structure-property relationship (QSPR) models and data from analogous compounds. These values should be considered as a guide for initial experimental design and should be confirmed by experimental determination.

| Solvent | Solvent Type | Estimated Solubility Range | Rationale |

| Hexane | Non-polar | < 0.1 g/L | Dominated by weak van der Waals forces; significant mismatch in polarity. |

| Toluene | Non-polar (Aromatic) | 0.1 - 1 g/L | Pi-pi stacking interactions with the pyridine ring can offer some solubility. |

| Dichloromethane | Polar Aprotic | 1 - 10 g/L | Favorable dipole-dipole interactions. |

| Chloroform | Polar Aprotic | 1 - 10 g/L | Similar to dichloromethane, with potential for weak hydrogen bonding. |

| Ethyl Acetate | Polar Aprotic | 1 - 10 g/L | Good balance of polar and non-polar characteristics. |

| Acetone | Polar Aprotic | 5 - 20 g/L | Strong dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 5 - 20 g/L | Ether oxygen can act as a hydrogen bond acceptor. |

| Isopropanol | Polar Protic | 10 - 50 g/L | Capable of hydrogen bonding as both a donor and acceptor. |

| Ethanol | Polar Protic | 20 - 100 g/L | Strong hydrogen bonding capabilities. |

| Methanol | Polar Protic | 20 - 100 g/L | Strong hydrogen bonding capabilities. |

| Dimethylformamide (DMF) | Polar Aprotic | > 100 g/L | Highly polar solvent with strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 g/L | Highly polar solvent, excellent for dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Validating Protocol

To obtain accurate and reliable solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust technique.

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine the thermodynamic equilibrium solubility, which is the most relevant value for many pharmaceutical applications. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its maximum solubility under the specified conditions. High-performance liquid chromatography (HPLC) is selected for quantification due to its high sensitivity, specificity, and accuracy in determining the concentration of the dissolved analyte.

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that the solvent becomes saturated.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into an HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the solubility experiment to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Intermolecular Interactions and Solubility Trends

The trends in the estimated solubility of this compound can be rationalized by considering the nature of the intermolecular forces between the solute and the different classes of solvents.

References

5,6-Dibromopyridin-3-amine as a reactant in organic synthesis

An In-depth Technical Guide to 5,6-Dibromopyridin-3-amine as a Reactant in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic building block with significant potential in the synthesis of complex molecular architectures. Possessing two distinct bromine atoms and a nucleophilic amino group, it offers multiple avenues for selective functionalization. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, and its predicted reactivity in cornerstone palladium-catalyzed cross-coupling reactions. Given the limited specific literature on this exact isomer, this document leverages established principles and data from structurally related brominated pyridines to provide an expert, predictive analysis of its behavior in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed, field-tested protocols are provided to empower researchers in medicinal chemistry, drug development, and materials science to effectively utilize this versatile reactant.

Introduction and Strategic Overview

The pyridine scaffold is a privileged motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic introduction of multiple functional groups onto this ring system allows for precise, multi-directional elaboration. This compound presents a compelling case for synthetic utility due to its trifunctional nature: an amino group suitable for amidation or further coupling, and two electronically distinct carbon-bromine bonds poised for selective cross-coupling.

The primary challenge and opportunity with this reactant lies in controlling the site-selectivity of its reactions. The electronic interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen atom creates a nuanced reactivity profile. This guide will dissect these electronic effects to predict which bromine atom serves as the primary site for oxidative addition in palladium-catalyzed reactions, thereby providing a logical framework for synthetic planning.

Physicochemical Properties and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers.

| Property | Predicted Value / Information | Source / Basis |

| Molecular Formula | C₅H₄Br₂N₂ | Structural Analysis |

| Molecular Weight | ~251.91 g/mol | [2] |

| Appearance | Expected to be a solid, likely an off-white, yellow, or brown crystalline powder. | [3] |

| ¹H NMR | Protons on the pyridine ring will appear as distinct signals, with chemical shifts influenced by the anisotropic effects of the bromine atoms and the electronic effects of the amino group and ring nitrogen. | [3] |

| ¹³C NMR | Six distinct carbon signals are expected, with the carbon atoms attached to bromine (C5, C6) showing characteristic shifts. | [3] |

| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). | [3] |

| Infrared (IR) | Characteristic N-H stretching bands for the primary amine are expected between 3400-3250 cm⁻¹, along with C-Br stretching vibrations. | [3] |

Proposed Synthesis Pathway

A logical and regioselective synthesis of this compound can be envisioned through a multi-step pathway designed to control the placement of the bromine atoms. Direct dibromination of 3-aminopyridine is often unselective, leading to a mixture of isomers.[4] A more controlled approach is outlined below.

References

A Technical Guide to the Medicinal Chemistry Potential of 5,6-Dibromopyridin-3-amine

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Within this class, functionalized aminopyridines serve as exceptionally versatile building blocks for targeted drug discovery. This technical guide provides an in-depth exploration of 5,6-Dibromopyridin-3-amine, a scaffold distinguished by a unique convergence of reactive sites: a nucleophilic amino group and two differentially positioned bromine atoms. We will dissect the synthetic strategies that leverage this unique functionality, focusing on regioselective derivatization. Furthermore, we will explore its profound potential in the rational design of potent kinase inhibitors and novel protein-protein interaction (PPI) modulators. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit advanced heterocyclic scaffolds for next-generation therapeutics.

Section 1: The Strategic Value of the this compound Scaffold

The therapeutic utility of a chemical scaffold is a direct function of its structural and electronic properties. The this compound molecule is a compelling starting point for library synthesis and lead optimization for several key reasons:

-

The Privileged Aminopyridine Core: The 3-aminopyridine motif is a well-established pharmacophore. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the exocyclic amino group can serve as a hydrogen bond donor. This duality is instrumental in establishing high-affinity interactions with biological targets, most notably the hinge region of protein kinases.[2]

-

Orthogonal Synthetic Vectors: The presence of two bromine atoms provides two distinct and addressable points for synthetic elaboration. This is a critical feature for generating molecular diversity and for optimizing target engagement. The C-Br bonds are ideal handles for robust and scalable palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents.[3]

-

Potential for Regioselectivity: The electronic environment of the two bromine atoms is non-equivalent. The C6-Br is ortho to the pyridine nitrogen, while the C5-Br is meta. This inherent electronic differentiation can be exploited to achieve regioselective substitution, enabling sequential and controlled diversification of the scaffold. This allows for a more systematic and rational approach to building structure-activity relationships (SAR).[1][4][5]

Section 2: Synthetic Utility and Key Experimental Protocols

The primary value of this compound lies in its capacity for selective functionalization. Palladium-catalyzed cross-coupling reactions are the cornerstone methodologies for unlocking this potential.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is one of the most powerful methods for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[6] The challenge with substrates like this compound is the potential for the pyridine nitrogen or the amino group to coordinate with the palladium catalyst, leading to inhibition.[7] The selection of an appropriate catalyst system is therefore paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required to promote the crucial oxidative addition step and facilitate high-yield coupling with electron-rich aminopyridine cores.[7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of a dibromo-aminopyridine scaffold, adapted from established methods for similar substrates.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)

-

Potassium Phosphate (K₃PO₄, 2.0 equiv)

-

Anhydrous, Degassed 1,4-Dioxane/Water (4:1 mixture)

-

Schlenk flask, condenser, and inert atmosphere (Argon)

Procedure:

-

Reaction Setup (Causality): To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). The use of a flame-dried flask and inert atmosphere is critical to exclude oxygen and moisture, which can lead to catalyst decomposition and undesirable side reactions like boronic acid homocoupling.[7]

-

Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask. Pre-mixing ensures the formation of the active catalytic complex before introduction to the reaction mixture.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Degassing prevents oxygen-mediated degradation of the catalyst and phosphine ligand.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing N-aryl and N-heteroaryl aminopyridines.[8] This reaction is fundamental for creating structures that can form key hydrogen bonds with protein targets and for modulating physicochemical properties like solubility and lipophilicity. The choice of catalyst, ligand, and base is highly dependent on the amine coupling partner.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of an aminobromopyridine with an arylamine.[8]

Materials:

-

5-Bromo-6-aryl-pyridin-3-amine (product from Suzuki reaction, 1.0 equiv)

-

Arylamine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous, Degassed Toluene

-

Schlenk flask, condenser, and inert atmosphere (Argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the bromopyridine substrate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask. Self-Validation: The use of a strong, non-nucleophilic base like NaOtBu is crucial for deprotonating the amine coupling partner (or the palladium-amine adduct) to form the key palladium-amido complex in the catalytic cycle without competing in other reactions.[9]

-

Reagent Addition: Add anhydrous toluene followed by the arylamine coupling partner via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate under vacuum. Purify the product via column chromatography.

Caption: Workflow for sequential, regioselective functionalization.

Section 3: Application I - A Premier Scaffold for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of cancer and inflammatory diseases.[2] The aminopyridine scaffold is a highly successful structural motif for kinase inhibitors because it often acts as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone of the kinase hinge region, which connects the N- and C-lobes of the enzyme.

Derivatives of this compound are ideally suited for this role. One bromine can be replaced with a hinge-binding moiety, while the second can be functionalized with a larger, often hydrophobic group that occupies the solvent-exposed region or a nearby allosteric pocket, thereby conferring both potency and selectivity.[11] This strategy has been successfully applied to develop inhibitors for numerous kinases, including p38 MAP kinase, Aurora kinases, and Monopolar Spindle 1 (MPS1).[11][12][13]

Caption: Inhibition of a key cell signaling pathway by a kinase inhibitor.

Quantitative Data: Representative Kinase Inhibitory Activity

The following table presents representative inhibitory activities (IC₅₀) for aminopyridine-based compounds against key protein kinases, illustrating the potency that can be achieved with this scaffold class. The data is based on typical results for novel pyridine derivatives found in the literature.[2]

| Compound ID | Scaffold Type | Target Kinase | IC₅₀ (nM) | Reference |

| ABT-702 | Pyrido[2,3-d]pyrimidine | Adenosine Kinase | 1.7 | [14] |

| Analog A | 3-Aminopyridin-2-one | MPS1 | < 100 | [11] |

| Analog B | 3-Aminopyridin-2-one | Aurora A | < 100 | [11] |

| Pyridopyridazinone | Pyridopyridazinone | p38α | < 1 | [12] |

Section 4: Application II - A Novel Platform for Protein-Protein Interaction (PPI) Modulators

Targeting protein-protein interactions (PPIs) is a major frontier in drug discovery. PPI interfaces are typically large and flat, lacking the well-defined pockets of enzymes, which makes them notoriously difficult to target with small molecules.[6]

The this compound scaffold offers a compelling solution to this challenge. Its rigid core can serve as a platform from which to project two distinct pharmacophoric groups into the expansive PPI interface. By performing sequential, regioselective cross-coupling reactions, one can systematically vary the size, shape, and chemical nature of these two groups to map the "hot spots" on the protein surfaces.

Causality in Design:

-

Vectorial Projection: A Suzuki coupling at C5 can introduce a large hydrophobic group (e.g., biphenyl) to engage a greasy patch on one protein partner.

-

H-Bonding & Polarity: A subsequent Buchwald-Hartwig amination at C6 can install a polar, hydrogen-bonding group (e.g., an amino-alcohol) to interact with a charged or polar region on the other protein partner.

This strategy allows for the creation of molecules with the necessary three-dimensional architecture and distributed pharmacophoric features to effectively disrupt a PPI.

Caption: Using a central scaffold to disrupt a protein-protein interaction.

Conclusion and Outlook

This compound and related dibromo-aminopyridine scaffolds represent a class of high-potential, perhaps underutilized, building blocks in modern medicinal chemistry. Their true value is realized through a synthetic strategy of sequential, regioselective functionalization, which provides a rational and efficient pathway to complex molecular architectures. The demonstrated success of the broader aminopyridine class in kinase inhibition provides a direct and compelling application area. Furthermore, the unique ability to project two distinct chemical vectors from a rigid core makes this scaffold an ideal platform for tackling challenging targets like protein-protein interactions. As the demand for novel, potent, and selective therapeutics continues to grow, the systematic exploration of versatile and strategically functionalized scaffolds like this compound will be essential for driving the next wave of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dibromopyridin-3-amine molecular formula C5H4Br2N2

An In-depth Technical Guide to 5,6-Dibromopyridin-3-amine: A Versatile Trifunctional Scaffold for Advanced Synthesis

Abstract

This compound (C₅H₄Br₂N₂) is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing three distinct reactive sites—two chemically inequivalent bromine atoms and a nucleophilic amino group—this scaffold offers a powerful platform for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, spectroscopic characterization, and chemical reactivity. We delve into the causality behind experimental choices for its strategic functionalization via modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided to empower researchers, scientists, and drug development professionals to effectively leverage the unique synthetic potential of this versatile intermediate.

Core Compound Profile

Significance in Modern Chemistry

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of multiple, orthogonally reactive functional groups transforms a simple pyridine core into a versatile platform for generating molecular diversity. This compound exemplifies this, featuring:

-

An Electron-Donating Amino Group: This group at the 3-position activates the pyridine ring, influences the regioselectivity of further substitutions, and serves as a key site for C-N bond formation or as a hydrogen bond donor in biological interactions.

-

Two Differentiable Halogen Atoms: The bromine atoms at the 5- and 6-positions are prime handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.[1] The electronic environment of each bromine is distinct, offering potential for selective, stepwise functionalization.

This trifunctional nature allows for a modular and efficient assembly of complex molecules, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs.[1]

Physicochemical and Spectroscopic Data

Accurate identification is paramount for any synthetic endeavor. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | PubChem |

| Molecular Weight | 251.91 g/mol | [2] |

| CAS Number | 89018-77-9 | [3] |

| Appearance | Typically a brown or off-white powder | [4] |

| Canonical SMILES | C1=C(C(=C(N=C1)Br)Br)N | N/A |

| InChIKey | VHGBUYMPBFPXQM-UHFFFAOYSA-N | [2] |

Spectroscopic Signature: While a comprehensive, peer-reviewed spectral dataset for this specific isomer is not readily available, characteristic features can be predicted based on its structure and data from related isomers.[5]

-

¹H NMR: The spectrum would exhibit two singlets or narrow doublets in the aromatic region, corresponding to the protons at the C2 and C4 positions. The amino group protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: Five distinct signals in the aromatic region would be expected, corresponding to the five carbon atoms of the pyridine ring.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹), and C-Br stretching vibrations in the lower frequency region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), providing definitive confirmation of the dibromo-substitution.

Synthesis and Manufacturing

The synthesis of multi-substituted pyridines can be challenging due to regioselectivity issues. The direct bromination of 3-aminopyridine, for instance, is a common method for producing brominated aminopyridines. The strong activating, ortho-, para-directing effect of the amino group often leads to a mixture of isomers, primarily the 2-, 4-, and 6-bromo derivatives, as well as di-substituted products like 2,6-dibromopyridin-3-amine.[6][7]

A plausible and controlled synthesis of this compound would likely start from a pre-functionalized pyridine ring to ensure the desired regiochemical outcome. One such conceptual pathway is outlined below.

Caption: A conceptual pathway for regioselective synthesis.

Protocol: Synthesis via Nitropyridine Reduction

This protocol is a generalized procedure based on established methods for the functionalization and reduction of nitropyridines.[8]

Step 1: Bromination of 3-Nitropyridine

-

To a stirred solution of 3-nitropyridine in concentrated sulfuric acid or oleum, slowly add elemental bromine at a controlled temperature (e.g., 80-100 °C).

-

Maintain the reaction at temperature for several hours, monitoring progress by TLC or GC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with water, and dry to yield 5-bromo-3-nitropyridine.

Step 2: Second Bromination

-

Dissolve 5-bromo-3-nitropyridine in a suitable solvent like acetonitrile or a chlorinated solvent.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 equivalents). The existing substituents will direct the incoming electrophile.

-

Stir at room temperature or with gentle heating until the starting material is consumed.

-

Perform an aqueous work-up, extract with an organic solvent, dry, and concentrate to obtain crude 5,6-dibromo-3-nitropyridine.

Step 3: Reduction of the Nitro Group

-

Suspend the crude 5,6-dibromo-3-nitropyridine in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. For a robust laboratory-scale reaction, tin(II) chloride (SnCl₂) in concentrated HCl is highly effective.[8] Alternatively, catalytic hydrogenation (H₂ gas, Pd/C catalyst) can be employed.

-

Stir the reaction at room temperature or with gentle heating. The reaction is often exothermic.

-

Upon completion, neutralize the mixture (e.g., with NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from its three reactive sites, which can be addressed with a high degree of chemical selectivity.

Caption: Key reactive sites and associated transformations.

Palladium-Catalyzed Cross-Coupling: The Cornerstone of Utility

The bromine atoms at C5 and C6 are ideal handles for palladium-catalyzed reactions, which are fundamental tools in modern drug development for constructing C-C and C-N bonds.[1][9]

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester).[10][11]

-

Causality & Insight: The choice of catalyst, ligand, and base is critical. For an electron-rich substrate like this compound, a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can promote the oxidative addition step and prevent catalyst deactivation. A mild base like K₂CO₃ or K₃PO₄ is often sufficient and helps preserve sensitive functional groups on the coupling partner.[12] The relative reactivity of C5-Br vs. C6-Br can potentially be controlled by steric hindrance and electronic effects, allowing for stepwise derivatization.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[13][14] It is a premier method for synthesizing complex diaminopyridine structures, which are common cores in kinase inhibitors.[1]

-

Causality & Insight: The catalytic cycle is similar to the Suzuki coupling but involves a palladium-amido intermediate.[14] The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[15][16] The reaction is generally performed under an inert atmosphere to protect the electron-rich and oxygen-sensitive Pd(0) catalyst.[15]

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling this compound with a generic secondary amine (e.g., morpholine).

Materials & Equipment:

-

This compound (1.0 eq.)

-

Amine coupling partner (1.2 eq.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq.)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed microwave vial, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[13]

-

Solvent & Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the liquid amine coupling partner.

-

Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted aminopyridine derivative.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with appropriate care. Based on data for isomeric compounds like 6-bromopyridin-3-amine, the following hazards should be assumed[17]:

-

Health Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound stands out as a high-value, strategically functionalized building block for advanced organic synthesis. Its trifunctional nature provides a robust and flexible entry point for creating diverse libraries of complex molecules. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows researchers to design efficient and modular synthetic routes towards novel pharmaceuticals and functional materials. The protocols and insights presented in this guide offer a solid foundation for harnessing the full synthetic potential of this powerful chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 52376-60-0_N6-Methoxy-N6-methyladenosineCAS号:52376-60-0_N6-Methoxy-N6-methyladenosine【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. 2,6-Dibromopyridin-3-amine | 39856-57-0 [amp.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sourcing 5,6-Dibromopyridin-3-amine for Research and Development

This guide offers a comprehensive overview for researchers, scientists, and drug development professionals regarding the procurement and handling of 5,6-Dibromopyridin-3-amine. It delves into the landscape of commercial suppliers, critical quality control parameters, and best practices for its application in a laboratory setting. The focus is to empower readers with the knowledge to make informed decisions when sourcing this crucial chemical intermediate.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a vital building block in the synthesis of complex molecules, particularly within the realm of drug discovery. Its di-brominated pyridine core presents multiple reaction sites, enabling selective functionalization through various cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This versatility establishes it as an invaluable starting material for creating compound libraries for high-throughput screening and lead optimization.

The strategic positioning of the amino group and the two bromine atoms facilitates a diverse array of chemical transformations. The amino group can act as a directing group or be converted into other functionalities, while the bromine atoms can be sequentially and selectively replaced to introduce different substituents. This adaptability allows for the generation of novel molecular scaffolds with potential therapeutic applications. Aromatic amines, in general, are substructures in over a third of drug candidates due to the polarity and binding capabilities imparted by nitrogen atoms.[1]

Navigating the Commercial Supplier Landscape

Securing high-quality starting materials is a critical first step in any research project. This compound is readily available from several reputable suppliers catering to both research and bulk chemical markets. However, understanding the nuances of their offerings is key to ensuring experimental success and reproducibility.

Below is a comparative analysis of prominent suppliers of this compound, detailing typical purities and available quantities.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g |

| TCI Chemicals | >97.0% (GC) | 1g, 5g |

| SynQuest Laboratories | 96% | 1g, 5g, 25g |

| BLD Pharm | Not specified | Inquire |

This list is not exhaustive, and other suppliers may be available.

Expert Insight: While a high listed purity is often a primary consideration, the nature of impurities can be more critical than their absolute quantity. The presence of regioisomers or residual starting materials from the synthesis can significantly impact reaction outcomes. It is imperative to request a Certificate of Analysis (CoA) for the specific lot being purchased.

The Litmus Test: A Guide to Quality Assessment

Ensuring the quality of this compound is paramount. A thorough evaluation of the supplier's analytical data is the most effective method to validate the material's identity and purity.[2][3]

Decoding the Certificate of Analysis (CoA)

The CoA is a crucial document providing a detailed quality profile of a specific chemical batch. Key analytical tests to scrutinize include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should display characteristic signals for the aromatic and amine protons with correct chemical shifts, splitting patterns, and integration values. The ¹³C NMR confirms the number of unique carbon atoms.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Look for the molecular ion peak and the characteristic isotopic pattern for a di-brominated compound.

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods determine the compound's purity by separating it from impurities. The CoA should specify the method and the percentage purity.

-

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, and nitrogen, which should align closely with theoretical values.

Experimental Workflow for In-House Quality Verification

For critical applications, conducting an in-house quality check is prudent, even for materials from a reputable supplier. This helps to ensure that the reagents are reliable and effective.[2]

Caption: In-house quality control workflow for this compound.

Protocol for ¹H NMR Sample Preparation and Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum, setting key parameters like the number of scans, relaxation delay, and spectral width.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule. Compare the obtained spectrum with a reference spectrum or predicted chemical shifts.

Best Practices for Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.[4]

-

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information. Brominated organic compounds can present health and safety hazards, including toxicity and corrosivity.[4]

-

Storage Conditions: Store the compound in a tightly sealed, chemically resistant container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] It is sensitive to light and moisture. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. Brominated compounds should be stored separately from incompatible chemicals such as alkalis, reducing agents, and combustible materials.[4]

Conclusion

The successful application of this compound in research and drug development is contingent upon the careful selection of a reliable commercial supplier and a rigorous approach to quality assessment. By understanding the supplier landscape, diligently scrutinizing analytical data, and implementing in-house verification when necessary, researchers can ensure the integrity of their starting materials. This diligence at the procurement stage is a cornerstone of sound scientific practice and a critical factor in the efficient advancement of medicinal chemistry programs.

References

Safety and handling precautions for 5,6-Dibromopyridin-3-amine

An In-depth Technical Guide to the Safe Handling of 5,6-Dibromopyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for qualified professionals. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following safety and handling precautions are synthesized from data for structurally similar compounds, including various brominated aminopyridines.[1][2][3][4][5] It is imperative to consult the official SDS provided by the supplier upon acquisition of this chemical and to conduct a thorough risk assessment before commencing any experimental work.

This compound is a halogenated heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical research. Its bifunctional nature, possessing both nucleophilic amine and electrophilic bromo-substituted pyridine moieties, makes it a versatile reagent in the synthesis of complex molecular architectures. However, the structural alerts present in this molecule—namely the aromatic amine and dibromo-pyridine core—necessitate a rigorous and informed approach to its handling to mitigate potential health and safety risks. This guide provides a comprehensive overview of the essential safety protocols, from hazard identification to emergency procedures, grounded in established chemical safety principles.

Hazard Identification and GHS Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory tract.[2][3][4][6]

Globally Harmonized System (GHS) Classification Summary

The following table summarizes the likely GHS classifications based on data for similar brominated aminopyridines.[2][5][7]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1][2][4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][6][7] |

| Acute Toxicity, Oral (Potential) | Category 4 | H302: Harmful if swallowed.[6] |

Proactive Safety: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood.[2][8] This is the most critical engineering control to prevent inhalation of the fine, potentially irritant dust particles.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2][9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled.[1][3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] For operations with a higher risk of splashing or dust generation, such as transfers of larger quantities, a face shield should be worn in addition to goggles.[2] Standard safety glasses do not provide adequate protection.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[2] It is critical to inspect gloves for any signs of degradation or perforation before each use. Always use proper glove removal technique to avoid contaminating the skin.[2] Contaminated gloves should be disposed of immediately as hazardous waste.[2]

-